

# AKST4290 Dihydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | ALK4290 dihydrochloride |           |
| Cat. No.:            | B10860155               | Get Quote |

An in-depth guide to the chemical structure, properties, and mechanism of action of the CCR3 antagonist, lazucirnon (AKST4290), with a focus on its application in age-related macular degeneration and other inflammatory conditions.

### Introduction

AKST4290, also known as lazucirnon and formerly ALK4290, is a potent and orally active small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2] Developed by Alkahest, it is currently under investigation for the treatment of neovascular (wet) age-related macular degeneration (AMD) and has also been explored for Parkinson's disease.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of AKST4290 dihydrochloride, intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Structure and Properties**

AKST4290 dihydrochloride is the hydrochloride salt of lazucirnon. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                               | Source |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------|
| Chemical Name     | (R)-2-(1-(1-(4-chloro-3-methylbenzyl)piperidin-4-yl)-5-oxopyrrolidine-2-carboxamido)-N,N,6-trimethylisonicotinamide dihydrochloride | N/A    |
| Molecular Formula | C27H36Cl3N5O3                                                                                                                       | [1][2] |
| Molecular Weight  | 584.97 g/mol                                                                                                                        | [2]    |
| CAS Number        | 1372127-19-9                                                                                                                        | [1][2] |
| Appearance        | White to off-white solid                                                                                                            | N/A    |
| Solubility        | Soluble in DMSO                                                                                                                     | [4]    |
| SMILES            | CN(C)C(=O)C1=CC(C)=NC(=<br>C1)NC(=O)<br>[C@H]2N(C3CCN(CC4=CC(C)<br>=C(C=C4)Cl)CC3)C(=O)CC2.<br>Cl.Cl                                | [1]    |

Chemical Structure of Lazucirnon (AKST4290 free base):





Caption: 2D chemical structure of lazucirnon, the free base of AKST4290 dihydrochloride.

# **Mechanism of Action and Signaling Pathway**

AKST4290 is a selective antagonist of the CCR3 receptor with a high binding affinity (Ki of 3.2 nM for human CCR3).[1][4] CCR3 is a G-protein coupled receptor that plays a crucial role in the recruitment and activation of various immune cells, including eosinophils, basophils, and Th2 cells. The primary ligands for CCR3 are the eotaxin chemokines (CCL11, CCL24, and CCL26).

By blocking the interaction of eotaxins with CCR3, AKST4290 inhibits the downstream signaling pathways that lead to inflammation and angiogenesis. The binding of eotaxins to CCR3 typically activates multiple intracellular signaling cascades, including the MAPK-p38-ERK1/2 and PI3K/Akt pathways. Inhibition of these pathways by AKST4290 is thought to be the primary mechanism behind its therapeutic effects.





Click to download full resolution via product page

Caption: CCR3 signaling pathway and the inhibitory action of AKST4290.

### **Preclinical and Clinical Development**

Preclinical studies in animal models of AMD have demonstrated that AKST4290 can reduce inflammation, immune cell infiltration, and pathological neovascularization in the eye. In a mouse model of sodium iodate-induced retinal degeneration, oral administration of AKST4290 (60 mg/kg, twice daily) significantly reduced the infiltration of monocytes, neutrophils, and CD4+ T cells into the retina. This was accompanied by a decrease in the levels of the pro-inflammatory chemokines CCL5 (RANTES) and CXCL9.

Clinical trials in patients with neovascular AMD have shown that oral administration of AKST4290 is well-tolerated and can lead to improvements in best-corrected visual acuity.[5] A Phase 2a study in treatment-naive nAMD patients demonstrated that treatment with AKST4290 (400 mg, twice daily for 6 weeks) resulted in a mean improvement in BCVA of +7.0 letters.[5]

# **Experimental Protocols**

The following are generalized protocols for key experiments used in the preclinical evaluation of AKST4290, based on standard methodologies.



# Flow Cytometry Analysis of Retinal Immune Cells in Mice

This protocol outlines the steps for isolating and analyzing immune cells from the mouse retina to assess the effects of AKST4290 on immune cell infiltration.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ALK4290 dihydrochloride Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lazucirnon Alkahest AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AKST4290 Dihydrochloride: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860155#akst4290-dihydrochloride-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com